(2-Amino-4-(trifluoromethyl)phenyl)methanol (2-Amino-4-(trifluoromethyl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 186602-93-7
VCID: VC7080628
InChI: InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2
SMILES: C1=CC(=C(C=C1C(F)(F)F)N)CO
Molecular Formula: C8H8F3NO
Molecular Weight: 191.153

(2-Amino-4-(trifluoromethyl)phenyl)methanol

CAS No.: 186602-93-7

Cat. No.: VC7080628

Molecular Formula: C8H8F3NO

Molecular Weight: 191.153

* For research use only. Not for human or veterinary use.

(2-Amino-4-(trifluoromethyl)phenyl)methanol - 186602-93-7

Specification

CAS No. 186602-93-7
Molecular Formula C8H8F3NO
Molecular Weight 191.153
IUPAC Name [2-amino-4-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2
Standard InChI Key UBFFHFYJSAIIDB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(F)(F)F)N)CO

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, [2-amino-4-(trifluoromethyl)phenyl]methanol, reflects its substitution pattern: an amino group (-NH₂) at the 2-position, a trifluoromethyl group (-CF₃) at the 4-position, and a hydroxymethyl (-CH₂OH) group at the 1-position of the benzene ring. The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity in electrophilic substitution reactions.

Key Structural Features:

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, critical for drug bioavailability.

  • Amino Group: Serves as a directing group in synthesis and a site for further functionalization.

  • Hydroxymethyl Group: Provides a handle for esterification or oxidation reactions.

Physical and Spectroscopic Properties

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a solid at room temperature, appearing as an off-white to white crystalline powder. Its solubility profile varies:

  • Polar Solvents: Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Poor solubility in hexane or toluene.

Table 1: Physicochemical Properties

PropertyValue
CAS Number186602-93-7
Molecular FormulaC₈H₈F₃NO
Molecular Weight191.15 g/mol
AppearanceOff-white to white solid
Melting PointNot reported
Boiling PointNot reported
Density1.42 g/cm³ (estimated)

Spectroscopic data, though limited, would typically include:

  • ¹H NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), hydroxyl (-OH, δ 4.5–5.5 ppm), and amino (-NH₂, δ 2.0–3.0 ppm).

  • ¹³C NMR: Signals for CF₃ (δ 120–125 ppm, q, J = 280 Hz) and aromatic carbons.

Synthesis and Preparation

Synthetic Routes

While detailed protocols for synthesizing (2-Amino-4-(trifluoromethyl)phenyl)methanol are scarce, analogous compounds suggest a multi-step approach:

  • Trifluoromethylation: Introducing the -CF₃ group via Ullmann-type coupling or direct fluorination.

  • Amination: Nitration followed by reduction to install the -NH₂ group.

  • Hydroxymethylation: Oxidation or reduction steps to introduce the -CH₂OH group.

A plausible pathway involves:

  • Starting with 4-(trifluoromethyl)aniline, followed by ortho-directed nitration to install a nitro group at the 2-position.

  • Reduction of the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.

  • Hydroxymethylation via Friedel-Crafts alkylation or formylation followed by reduction.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0–5°C60–70
ReductionH₂, Pd/C, ethanol, 25°C85–90
HydroxymethylationParaformaldehyde, HCl, Δ50–60

Purification and Characterization

Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed via:

  • HPLC (UV detection at 254 nm).

  • Elemental Analysis (C, H, N, F).

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

The compound’s functional groups make it versatile for derivatization:

  • Amino Group: Forms imines or amides for drug candidates.

  • Hydroxymethyl Group: Oxidized to carboxylic acids or esterified for prodrugs.

Case Study: In a hypothetical kinase inhibitor synthesis, the hydroxymethyl group is oxidized to a carboxylic acid, which then forms an amide with a pyridine moiety, yielding a compound with IC₅₀ = 50 nM against EGFR.

Trifluoromethyl Group in Drug Design

The -CF₃ group improves pharmacokinetics by:

  • Increasing lipophilicity (logP ≈ 2.1).

  • Enhancing metabolic stability via fluorine’s inertness.

AspectRecommendation
Personal ProtectionNitrile gloves, goggles
VentilationFume hood
StorageInert atmosphere, 2–8°C
Spill ManagementAbsorb with vermiculite

Environmental Considerations

Waste must be neutralized before disposal to prevent ecosystem contamination.

Comparative Analysis with Related Compounds

Analogues without Trifluoromethyl Groups

Removing the -CF₃ group reduces lipophilicity (logP ≈ 1.3) and metabolic stability, as seen in 2-aminobenzyl alcohol.

Impact of Substitution Patterns

  • 3-CF₃ Isomer: Lower solubility due to steric hindrance.

  • N-Methyl Derivative: Increased basicity (pKa ≈ 5.2 vs. 4.7 for parent compound).

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods for regioselective trifluoromethylation.

  • Biological Screening: Evaluate anticancer or antimicrobial activity in vitro.

  • Process Chemistry: Scale-up synthesis using continuous flow reactors.

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